N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide

Description

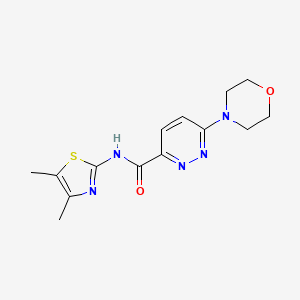

N-(4,5-Dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a morpholine ring and a 4,5-dimethylthiazol-2-yl carboxamide group. While its exact biological role remains under investigation, structural analogs of this compound are frequently employed in cytotoxicity assays due to their interaction with cellular metabolic pathways. However, unlike MTT, this compound lacks a tetrazolium ring, implying distinct biochemical behavior.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-9-10(2)22-14(15-9)16-13(20)11-3-4-12(18-17-11)19-5-7-21-8-6-19/h3-4H,5-8H2,1-2H3,(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOJSKODJWPBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide typically involves the reaction of 4,5-dimethylthiazol-2-ylamine with 6-chloropyridazine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for biochemical applications .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolyl and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized derivatives and formazan, which is a purple-colored compound formed during the reduction process in the MTT assay .

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide involves its reduction by mitochondrial dehydrogenase enzymes in living cells. This reduction converts the compound into formazan, which is insoluble and forms purple crystals. The intensity of the purple color is directly proportional to the number of viable cells, making it a reliable indicator of cell viability and metabolic activity .

Comparison with Similar Compounds

Key Observations :

- Its carboxamide group could instead facilitate binding to cellular targets (e.g., kinases or receptors).

- The morpholine substituent may enhance solubility or modulate pharmacokinetics, differentiating it from traditional assay reagents .

Pharmacological Comparisons

Comparative pharmacological profiles are hypothesized:

Key Findings :

- The compound’s morpholine group aligns with kinase inhibitor pharmacophores, though its lack of a fused quinazoline or imidazopyridine ring (common in LY294002 analogs) may limit target specificity.

- Unlike MTT, which is metabolically reduced in assays, this compound may act as a direct modulator of signaling pathways .

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a morpholine moiety, and a pyridazine structure. Its molecular formula is , and it has a molecular weight of approximately 246.28 g/mol. The unique combination of these structural elements contributes to its biological properties.

Biological Activity Assays

To evaluate the biological activity of this compound, several assays can be employed:

1. Cell Viability Assays

- MTT Assay : This colorimetric assay measures cell metabolic activity as an indicator of cell viability. The compound's effectiveness can be assessed by its ability to reduce MTT to formazan crystals in viable cells.

- IC50 Values : Determining the half-maximal inhibitory concentration (IC50) provides insight into the potency of the compound against specific cell lines.

2. Cytotoxicity Assays

- LDH Release Assay : This assay evaluates the cytotoxic effects by measuring lactate dehydrogenase release from damaged cells.

Case Studies

Several studies have explored the biological activities of similar compounds:

Case Study 1: Anticancer Activity

A study investigated a series of pyridazine derivatives and found that certain compounds exhibited significant cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved apoptosis induction through caspase activation and mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy

Research on thiazole-based compounds revealed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of bacterial enzyme activity.

Data Tables

| Assay Type | Method | Expected Outcome |

|---|---|---|

| Cell Viability | MTT Assay | Reduction in formazan indicates viability |

| Cytotoxicity | LDH Release Assay | Increased LDH indicates cytotoxicity |

| Antimicrobial Activity | Disk Diffusion Method | Zone of inhibition around the disk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.